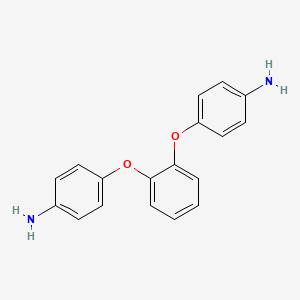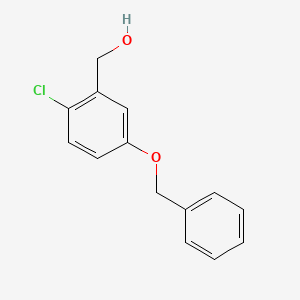
4,4'-(1,2-Phenylenebis(oxy))dianiline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-(1,2-Phenylenebis(oxy))dianiline is an organic compound with the molecular formula C18H16N2O2. It is a diamine derivative with two aminophenoxy groups attached to a central benzene ring. This compound is known for its applications in the synthesis of high-performance polymers, particularly polyimides, which are valued for their thermal stability and mechanical properties .
Méthodes De Préparation
4,4'-(1,2-Phenylenebis(oxy))dianiline can be synthesized through a multi-step process involving nucleophilic substitution and reduction reactions. One common method involves the nucleophilic substitution of an aromatic diol with p-chloronitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups . The reaction conditions typically involve the use of solvents such as N-methyl-2-pyrrolidone (NMP) and catalysts like palladium on carbon.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
4,4'-(1,2-Phenylenebis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro groups in the precursor compounds can be reduced to amino groups using hydrogenation with catalysts like palladium on carbon.
Major products formed from these reactions include polyimides, which are synthesized by polycondensation reactions with dianhydrides .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4,4'-(1,2-Phenylenebis(oxy))dianiline primarily involves its ability to form stable polyimide structures through polycondensation reactions with dianhydrides. The aminophenoxy groups facilitate the formation of strong covalent bonds with the dianhydride molecules, resulting in highly stable polymer chains . These polymers exhibit excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for various high-performance applications .
Comparaison Avec Des Composés Similaires
4,4'-(1,2-Phenylenebis(oxy))dianiline can be compared with other similar compounds, such as:
1,4-Bis(4-aminophenoxy)benzene: This compound has a similar structure but with the aminophenoxy groups attached to the 1,4-positions of the benzene ring.
Hydroquinone bis(p-aminophenyl) ether: Another similar compound used in the synthesis of high-performance polymers.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence the properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength .
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[2-(4-aminophenoxy)phenoxy]aniline |
InChI |
InChI=1S/C18H16N2O2/c19-13-5-9-15(10-6-13)21-17-3-1-2-4-18(17)22-16-11-7-14(20)8-12-16/h1-12H,19-20H2 |
Clé InChI |
RYYUUQPLFHRZOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)N)OC3=CC=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethenyl]-4-phenylpiperidin-4-ol](/img/structure/B8478018.png)
![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
![2-(2-(Quinoxalin-2-yl)ethyl)benzo[d]thiazole](/img/structure/B8478028.png)





![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8478078.png)





